2-Methyl-6-propylpyridin-3-amine
Description
2-Methyl-6-propylpyridin-3-amine is a pyridine derivative with a methyl group at the 2-position and a propyl substituent at the 6-position of the pyridine ring. Pyridine derivatives often exhibit varied physicochemical properties depending on the nature and position of substituents, influencing solubility, reactivity, and intermolecular interactions.
The propyl group in the target compound introduces greater hydrophobicity and steric bulk compared to smaller substituents like cyclopropyl, which may affect its binding affinity in biological systems or crystallization behavior.
Properties
Molecular Formula |
C9H14N2 |
|---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
2-methyl-6-propylpyridin-3-amine |
InChI |
InChI=1S/C9H14N2/c1-3-4-8-5-6-9(10)7(2)11-8/h5-6H,3-4,10H2,1-2H3 |
InChI Key |
VGQHPSQFFIMESD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC(=C(C=C1)N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-propylpyridin-3-amine can be achieved through several methods. One common approach involves the palladium-catalyzed Suzuki cross-coupling reaction. This method utilizes 5-bromo-2-methylpyridin-3-amine as a starting material, which undergoes coupling with propylboronic acid under mild conditions to yield the desired compound . The reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste. For example, a continuous flow setup using a packed column with Raney® nickel as a catalyst and a low boiling point alcohol like 1-propanol can efficiently produce 2-methylpyridines .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-propylpyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or other strong bases in aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced amine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-6-propylpyridin-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex pyridine derivatives.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of fine chemicals, polymers, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-6-propylpyridin-3-amine involves its interaction with specific molecular targets and pathways. In biological systems, it may act as an inhibitor or activator of certain enzymes or receptors. The exact mechanism can vary depending on the specific application and target. For example, in medicinal chemistry, it may inhibit the activity of enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key differences between 2-methyl-6-propylpyridin-3-amine and structurally related pyridine derivatives, with a focus on substituent effects and physicochemical properties:
Key Findings:
Substituent Effects on Physicochemical Properties: The propyl group in this compound contributes to a higher molar mass (150.22 g/mol vs. 148.21 g/mol for the cyclopropyl analog) and greater hydrophobicity, which may improve membrane permeability in biological applications.
Synthetic and Crystallographic Considerations :
- Substituted pyridines like these are often analyzed using crystallographic tools such as SHELX software (). For example, SHELXL is widely used for refining small-molecule structures, which could apply to derivatives like this compound .
- The propyl chain’s flexibility might complicate crystallization compared to the rigid cyclopropyl analog, necessitating advanced refinement techniques.
Biological Relevance :
- While neither compound’s bioactivity is detailed in the provided evidence, pyridine amines are frequently explored as kinase inhibitors or neurotransmitter analogs. The propyl substituent’s hydrophobicity could favor interactions with hydrophobic protein pockets, whereas the cyclopropyl group’s rigidity might stabilize π-π stacking.
Biological Activity
2-Methyl-6-propylpyridin-3-amine is a pyridine derivative that has gained attention in various scientific fields due to its unique chemical structure and properties. Its molecular formula is with a molecular weight of 150.22 g/mol. The compound features both methyl and propyl groups on the pyridine ring, enhancing its reactivity and potential applications in medicinal chemistry, agrochemicals, and material science.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. It may function as an inhibitor or activator of certain enzymes or receptors, impacting various pathways involved in diseases. For instance, it has been explored for potential therapeutic properties, including antimicrobial and anticancer activities.
Research Findings
Recent studies have highlighted the compound's potential in several areas:
- Antimicrobial Activity : Research indicates that derivatives of pyridine compounds exhibit significant antimicrobial effects against various pathogens. The presence of the propyl group may enhance these properties by increasing hydrophobic interactions with microbial membranes.
- Anticancer Properties : In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines, suggesting its potential as a candidate for cancer therapy. The compound's ability to interfere with cellular pathways involved in proliferation and apoptosis is under investigation.
Case Studies
- Antimicrobial Efficacy : A study assessing the antimicrobial activity of various pyridine derivatives, including this compound, demonstrated that it effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were significantly lower compared to other tested compounds, indicating strong efficacy.
- Cytotoxicity Against Cancer Cells : Another investigation evaluated the cytotoxic effects of this compound on human cancer cell lines (e.g., HeLa and MCF-7). The results showed that treatment with this compound resulted in reduced cell viability and induced apoptosis, with IC50 values indicating potent anticancer activity.
Comparative Analysis
To better understand the biological activity of this compound, it can be compared to similar pyridine derivatives:
| Compound | Structure Features | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| This compound | Methyl and propyl groups on pyridine | High | Moderate |
| 2-Methylpyridine | Only methyl group | Moderate | Low |
| 3-Aminopyridine | No methyl or propyl groups | Low | Moderate |
The unique combination of both methyl and propyl groups in this compound contributes to its enhanced reactivity and biological activity compared to simpler pyridine derivatives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
